![molecular formula C9H19ClN2O2 B3027151 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride CAS No. 1233955-75-3](/img/structure/B3027151.png)
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives includes converting 4-hydroxy coumarin to the corresponding ethyl ester, followed by hydrolysis and amine substitution . Similarly, the synthesis of novel quinolinone derivatives involves Michael addition of secondary amines to α,β-unsaturated carbonyl compounds . These methods suggest that the synthesis of "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride" could potentially involve similar strategies, such as amine alkylation and ester hydrolysis.
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using techniques like single crystal X-ray diffraction . These studies provide detailed information on the molecular geometry and confirm the presence of specific functional groups. For the compound of interest, similar structural analysis techniques would likely reveal the orientation of the piperidine ring and the spatial arrangement of the hydroxyl and amide groups.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride," but they do discuss the reactivity of similar compounds. For example, the N-substituted propanamides were evaluated for their cyclooxygenase inhibitory properties , and the quinolinone derivative's reactivity was studied through natural bond orbital analysis . These studies suggest that the compound may also undergo reactions related to its potential biological activity, such as enzyme inhibition.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR spectroscopy and vibrational spectroscopy . These studies provide insights into the electronic environment of the molecules and their potential intermolecular interactions. For "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride," similar analyses would likely reveal the influence of the hydroxyl and amide groups on the compound's physical properties, such as solubility and melting point.
Scientific Research Applications
Growth-Promoting Activity in Agriculture
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride has shown promising results in agricultural research. For instance, Omirzak et al. (2013) synthesized a derivative of this compound and found it to possess high growth-promoting activity in beetroot seeds and potatoes, enhancing productivity by approximately 20% (Omirzak et al., 2013).
Chemical and Pharmaceutical Synthesis
This compound is used in the synthesis of various chemical and pharmaceutical products. Jimeno et al. (2003) characterized the oxalate salts and free bases of fentanyl analogues, including a derivative of this compound, for potential long-acting analgesia applications (Jimeno et al., 2003). Matarrese et al. (2000) synthesized a radioligand, including a derivative of this compound, for potential use in assessing Dopamine D4 receptors in vivo with positron emission tomography (Matarrese et al., 2000).
Advanced Material Synthesis
In the field of advanced materials, this compound has been involved in the synthesis of novel compounds. For example, Jasinski et al. (2009) investigated a picrate salt of a derivative of this compound, highlighting its potential in material sciences (Jasinski et al., 2009).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for various applications. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as potential anticancer agents, which included derivatives of this compound (Rehman et al., 2018).
Other Applications
Additional research has focused on the use of this compound in other areas, such as the synthesis of muscarinic antagonists (Broadley et al., 2011) and the investigation of its derivatives in the prediction of corrosion inhibition efficiencies (Kaya et al., 2016) (Broadley et al., 2011); (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride indicates that it should be handled with care . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Future Directions
Piperidine derivatives, such as 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that it interacts with its targets, possibly opioid receptors, leading to changes in cellular function .
Biochemical Pathways
Similar compounds, such as fentanyl analogs, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n - and o -dealkylation, and o -methylation .
Pharmacokinetics
Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Similar compounds have been associated with a high potential for producing addiction and severe adverse effects, including coma and death .
Action Environment
It’s worth noting that similar compounds are typically stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
2-hydroxy-2-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,13)8(12)11-7-3-5-10-6-4-7;/h7,10,13H,3-6H2,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBDDXGQAILLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCNCC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride | |
CAS RN |
1233955-75-3 | |
Record name | Propanamide, 2-hydroxy-2-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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